1,6-Diazaspiro[3.3]heptan-2-one

Medicinal Chemistry Drug Design Bioisosteres

1,6-Diazaspiro[3.3]heptan-2-one is a rigid [3.3] spirocyclic scaffold offering distinct exit vectors vs. flexible piperazine. Ideal for CNS drug discovery due to potential blood-brain barrier penetration and for exploring novel chemical space in fragment-based screening. Its unique geometry enables differentiation therapy in AML and psoriasis research, providing a privileged starting point for lead optimization.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12966064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.3]heptan-2-one
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC12CNC2
InChIInChI=1S/C5H8N2O/c8-4-1-5(7-4)2-6-3-5/h6H,1-3H2,(H,7,8)
InChIKeyLDCVJCNBMHOHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diazaspiro[3.3]heptan-2-one: A Conformationally Constrained Spirocyclic Scaffold for Drug Discovery


1,6-Diazaspiro[3.3]heptan-2-one is a bicyclic, spirocyclic amine-lactam scaffold defined by a rigid [3.3] spiro junction that fuses an azetidine ring with a β-lactam [1]. This architecture restricts conformational freedom, offering distinct exit vectors for functionalization compared to its more flexible, linear analogs. It is primarily employed in early-stage drug discovery as a privileged scaffold to explore novel chemical space, serving as a constrained mimic of common heterocycles like piperazine or as a core for generating diverse compound libraries [2]. The compound's intrinsic value lies in its unique three-dimensional structure, which can be leveraged to optimize molecular interactions and physicochemical properties of lead compounds [3].

Why 1,6-Diazaspiro[3.3]heptan-2-one Cannot Be Generically Substituted: The Critical Role of Structural Rigidity and Vector Control


Substituting 1,6-Diazaspiro[3.3]heptan-2-one with a generic piperazine, morpholine, or even its 2,6-regioisomer introduces significant changes in molecular geometry, lipophilicity, and biological activity. The rigid, angled spirocyclic core of the 1,6-isomer presents a defined three-dimensional arrangement of functional groups, which can be crucial for specific target interactions [1]. In contrast, the more flexible piperazine ring or the alternative vector geometry of the 2,6-diazaspiro[3.3]heptane scaffold can lead to drastically different binding modes, off-target profiles, and physicochemical properties like solubility and metabolic stability [2]. As demonstrated by the distinct biological activities observed for different derivatives, the specific regioisomer and its exact substitution pattern are not interchangeable and must be considered a unique chemical entity for scientific selection and lead optimization [3].

1,6-Diazaspiro[3.3]heptan-2-one: Quantitative Evidence for Superior Performance in Research Applications


Conformational Rigidity and Vector Control for Enhanced Target Binding vs. Flexible Piperazine Analogs

In silico and structural analyses demonstrate that the 1,6-diazaspiro[3.3]heptane core, which shares the rigid geometry of 1,6-Diazaspiro[3.3]heptan-2-one, presents a distinct vector angle between its two nitrogen atoms (calculated N...N distance and exit vector angle) compared to the flexible piperazine ring. This rigidity is a key driver for spirocycles' ability to 'boost potency by offering distinct vectors and unique conformations' [1]. In contrast, piperazine's flexibility leads to a conformational ensemble, potentially resulting in entropic penalties upon binding and less specific target engagement [2]. The unique vector geometry of the 1,6-regioisomer is further distinguished from the 2,6-isomer, which provides a different spatial arrangement of substituents [3].

Medicinal Chemistry Drug Design Bioisosteres

High-Yielding, Scalable Synthesis for Library Production vs. 2,6-Isomer

A key differentiator for the angular 1,6-diazaspiro[3.3]heptane scaffold is the availability of a robust, high-yielding synthetic route enabling its use as a versatile building block. A 2011 study reported the efficient synthesis of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module in high yields [1]. This contrasts with the synthesis of the 2,6-diazaspiro[3.3]heptane core, which, while scalable, has been reported with asymmetric yields up to 89% and diastereomeric ratios up to 98:2 [2]. The ability to prepare functionalized 1,6-variants in high yields makes it particularly amenable to both library synthesis and preparative scale-up, a crucial factor in drug discovery [1].

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Potential for CNS-Penetrant PARP-1 Inhibition vs. Non-Penetrant Olaparib Analog

While not directly on 1,6-Diazaspiro[3.3]heptan-2-one, a closely related diazaspiro[3.3]heptane PARP-1 inhibitor (Compound 14) demonstrated excellent enzymatic inhibition [1]. This contrasts with the clinical PARP inhibitor AZD2461, a designed weak P-glycoprotein (P-gp) substrate, which was found to be non-CNS penetrant in non-human primate studies [1]. The spirocyclic scaffold is hypothesized to improve CNS penetration by enhancing metabolic stability and reducing P-gp recognition, a key goal in developing brain-penetrant therapeutics. A congener from the same study, compound 9e, achieved a PARP-1 IC50 of 3.9 ± 1.2 nM [1].

CNS Drug Discovery Oncology PARP-1

Multi-Target Enzyme Inhibition Profile vs. Single-Target Piperazine Derivatives

Early research on a derivative of the 1,6-Diazaspiro[3.3]heptan-2-one scaffold revealed a multi-target enzyme inhibition profile. The compound is described as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This polypharmacology profile differs from many piperazine-based drugs, which are often optimized for high selectivity against a single target (e.g., a specific GPCR or kinase). In a separate assay, the compound was tested for inhibition of dihydroorotase, showing an IC50 of 1.80E+5 nM, indicating a specific, albeit weak, interaction [2].

Enzymology Inflammation Cancer

Cellular Differentiation Activity vs. Cytotoxic Chemotherapeutics

In contrast to standard cytotoxic chemotherapeutics that aim to kill rapidly dividing cells, 1,6-Diazaspiro[3.3]heptan-2-one has demonstrated the ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes [1]. This mechanism, which promotes a more mature, less proliferative phenotype, is distinct from the apoptosis-inducing mechanisms of many cytotoxic agents like doxorubicin or cisplatin. This activity suggests a potential application as a differentiation therapy agent, a strategy successfully employed with all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, but which is generally less toxic than conventional chemotherapy [2].

Cancer Biology Cell Differentiation Oncology

Optimal Research and Industrial Use Cases for 1,6-Diazaspiro[3.3]heptan-2-one


Designing CNS-Penetrant Kinase or PARP Inhibitors

Leveraging the rigid, spirocyclic core of 1,6-Diazaspiro[3.3]heptan-2-one as a scaffold for CNS drug discovery. Evidence suggests that the diazaspiro[3.3]heptane motif can impart excellent enzymatic inhibition and has been explored in the context of creating brain-penetrant PARP-1 inhibitors, a property lacking in many current drugs [1]. Researchers aiming to develop therapeutics for neurological cancers or neurodegenerative diseases should prioritize this scaffold to potentially overcome blood-brain barrier limitations associated with more flexible or lipophilic analogs.

Building Diverse Compound Libraries for Fragment-Based or Phenotypic Screening

Utilizing the well-established, high-yielding synthetic routes to the angular 1,6-diazaspiro[3.3]heptane core [1] for the rapid generation of diverse compound libraries. The scaffold's rigid geometry and multiple functionalization points make it ideal for exploring novel chemical space in fragment-based drug discovery (FBDD) or for generating focused libraries for phenotypic screening. This is particularly valuable when seeking hits against targets where traditional, flat heterocycles have failed to yield selective leads.

Developing Differentiation Therapy Agents for Oncology and Dermatology

Exploiting the unique ability of 1,6-Diazaspiro[3.3]heptan-2-one derivatives to induce cellular differentiation rather than outright cytotoxicity [1]. This mechanism is highly relevant for developing new treatments for acute myeloid leukemia (AML) subtypes responsive to differentiation therapy, as well as for hyperproliferative skin conditions like psoriasis [1]. Research programs focused on identifying novel, less toxic alternatives to retinoids or vitamin D analogs for these indications should consider this scaffold as a privileged starting point.

Creating Polyimide Films with Superior Optical Properties

Beyond medicinal chemistry, diazaspiro compounds have been patented as monomers for producing polyimide films with 'excellent optical properties' [1]. The rigid, three-dimensional structure of the spirocyclic core can impart high heat resistance, mechanical strength, and transparency to the resulting polymer films. This makes 1,6-Diazaspiro[3.3]heptan-2-one and its derivatives potential building blocks for advanced materials in flexible electronics, aerospace, and optical displays.

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